molecular formula C12H16O5 B1206439 (4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid

(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid

Cat. No. B1206439
M. Wt: 240.25 g/mol
InChI Key: UMHSTRUKUXAWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid is a cyclic dicarboxylic anhydride that is furan-2,5-dione substituted by at position 3 by a carboxymethyl group and a hexyl group at position 4. It has a role as a metabolite. It is a cyclic dicarboxylic anhydride, a member of furans and a dioxo monocarboxylic acid.

Scientific Research Applications

Odor Detection and Interaction

Studies have explored the detection and interaction of carboxylic acids, like (4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid, with other compounds. For instance, research has demonstrated that the detection probabilities for mixtures of carboxylic acids vary with the carbon-chain length of the acids. This is significant in understanding the summation effects of these acids when mixed with other compounds, which could be essential in food chemistry and odorant design (Miyazawa et al., 2009).

Metabolic Pathway Insights

Research has identified the presence of specific metabolites, such as cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA), in individuals with particular metabolic disorders. This information aids in understanding the metabolic pathways and potential enzymatic defects in diseases like transient tyrosinemia and suggests that similar acids, including (4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid, could be involved in or used as biomarkers for specific metabolic pathways or disorders (Niederwieser et al., 1978).

Environmental and Occupational Health

Studies on the exposure to compounds structurally related to (4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid, like phenoxyherbicides and chlorophenols, have been conducted to understand their association with health conditions such as soft tissue sarcoma. This research is crucial for environmental and occupational health, as it helps establish safety standards and exposure limits for such chemicals (Smith et al., 1984).

properties

Product Name

(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-(4-hexyl-2,5-dioxofuran-3-yl)acetic acid

InChI

InChI=1S/C12H16O5/c1-2-3-4-5-6-8-9(7-10(13)14)12(16)17-11(8)15/h2-7H2,1H3,(H,13,14)

InChI Key

UMHSTRUKUXAWBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=O)OC1=O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid
Reactant of Route 3
(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid
Reactant of Route 5
(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid
Reactant of Route 6
(4-Hexyl-2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid

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